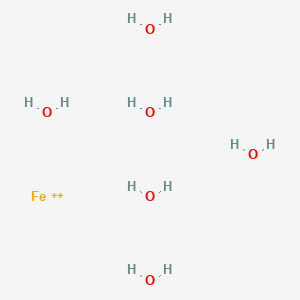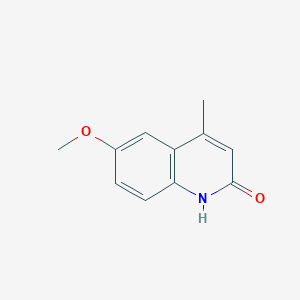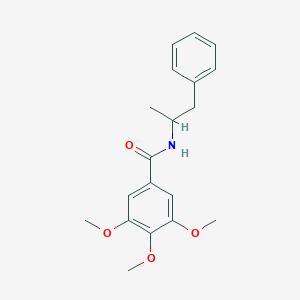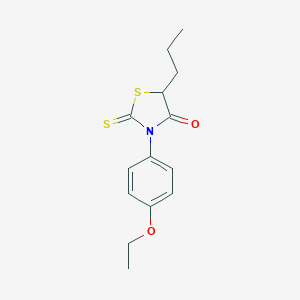
3-(p-Ethoxyphenyl)-5-propylrhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Ethoxyphenyl)-5-propylrhodanine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the rhodanine family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 3-(p-Ethoxyphenyl)-5-propylrhodanine is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(p-Ethoxyphenyl)-5-propylrhodanine are diverse. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(p-Ethoxyphenyl)-5-propylrhodanine in lab experiments is its high yield during synthesis. Additionally, this compound exhibits a broad range of biological activities, making it useful for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of 3-(p-Ethoxyphenyl)-5-propylrhodanine. One direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other cellular targets. Furthermore, there is a need to evaluate the safety and efficacy of this compound in animal models and eventually in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for 3-(p-Ethoxyphenyl)-5-propylrhodanine could facilitate its use in future research.
Synthesis Methods
The synthesis of 3-(p-Ethoxyphenyl)-5-propylrhodanine involves the reaction of 3-(p-Ethoxyphenyl)-2-propen-1-one with thiourea in the presence of a catalytic amount of hydrochloric acid. This reaction yields 3-(p-Ethoxyphenyl)-5-propylrhodanine as a yellow crystalline solid with a high yield.
Scientific Research Applications
3-(p-Ethoxyphenyl)-5-propylrhodanine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.
properties
CAS RN |
19334-80-6 |
|---|---|
Product Name |
3-(p-Ethoxyphenyl)-5-propylrhodanine |
Molecular Formula |
C14H17NO2S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NO2S2/c1-3-5-12-13(16)15(14(18)19-12)10-6-8-11(9-7-10)17-4-2/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
JUBVCCTUSMVTKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
synonyms |
3-(p-Ethoxyphenyl)-5-propylrhodanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



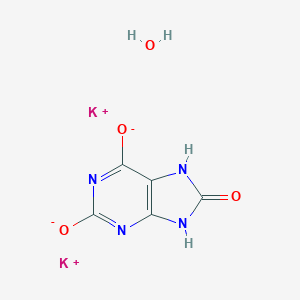
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
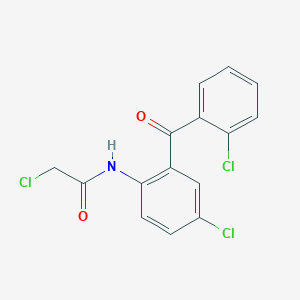
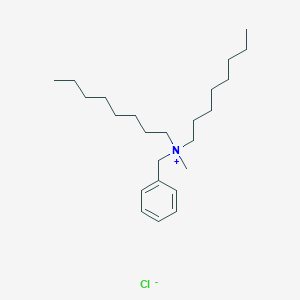
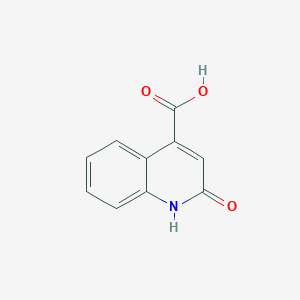
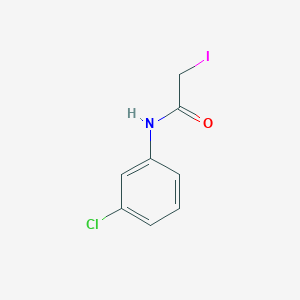
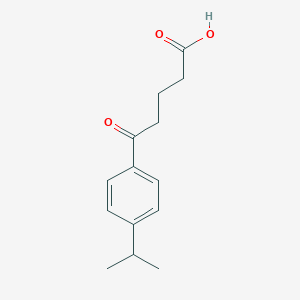

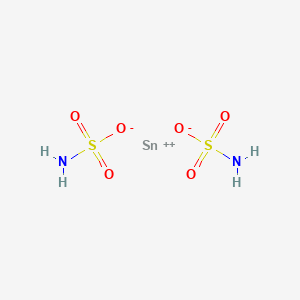
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)

